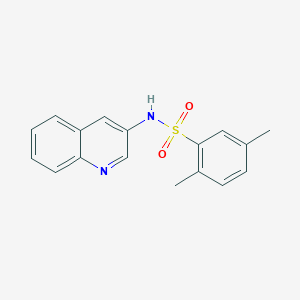
2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide is a chemical compound that belongs to the class of quinolines It is known for its unique structure, which includes a quinoline moiety attached to a benzenesulfonamide group
Méthodes De Préparation
The synthesis of 2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide typically involves several steps. One common method includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-aminoquinoline under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the sulfonamide group, reducing it to a sulfonic acid.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various quinoline derivatives.
Applications De Recherche Scientifique
2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to investigate its effects on various biological targets.
Medicine: Research has shown that this compound can act as an inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), making it a potential candidate for the treatment of diseases related to TNAP activity.
Industry: In industrial applications, it is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a TNAP inhibitor, it binds to the enzyme’s active site, preventing the dephosphorylation of substrates. This inhibition can affect various biological pathways, including those involved in bone mineralization and inflammation.
Comparaison Avec Des Composés Similaires
2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide can be compared with other quinoline-based sulfonamides, such as:
2,5-dimethoxy-N-(3-quinolinyl)benzenesulfonamide: This compound has methoxy groups instead of methyl groups, which can influence its chemical reactivity and biological activity.
2,5-dichloro-N-(3-quinolinyl)benzenesulfonamide: The presence of chloro groups can enhance the compound’s stability and alter its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
1374681-87-4 |
|---|---|
Formule moléculaire |
C17H16N2O2S |
Poids moléculaire |
312.4g/mol |
Nom IUPAC |
2,5-dimethyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N2O2S/c1-12-7-8-13(2)17(9-12)22(20,21)19-15-10-14-5-3-4-6-16(14)18-11-15/h3-11,19H,1-2H3 |
Clé InChI |
VSILXCHFLKNLHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


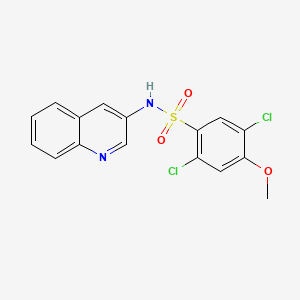
![1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603066.png)
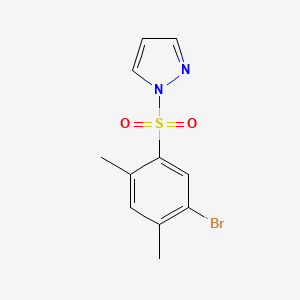
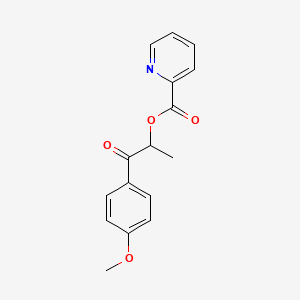
![1-[(5-isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603069.png)
amine](/img/structure/B603071.png)
amine](/img/structure/B603072.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B603074.png)
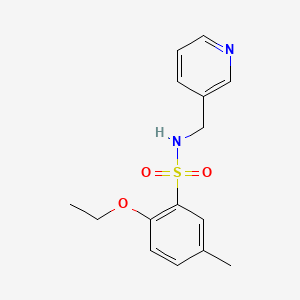

amine](/img/structure/B603077.png)
amine](/img/structure/B603078.png)
![[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B603079.png)
![Bis(2-hydroxyethyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine](/img/structure/B603083.png)
